Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester
Description
Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester (CAS: 121385-38-4) is an ortho-substituted benzoic acid derivative with a methyl ester group and a secondary amine functional group at the 2-position of the aromatic ring. The 2-methylpropyl (isobutyl) substituent on the amino group contributes to its lipophilicity and steric bulk. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .
Properties
IUPAC Name |
methyl 2-(2-methylpropylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-13-11-7-5-4-6-10(11)12(14)15-3/h4-7,9,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVSUPUUQDGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564587 | |
| Record name | Methyl 2-[(2-methylpropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121385-38-4 | |
| Record name | Methyl 2-[(2-methylpropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Methyl 2-Halobenzoate Derivatives
A widely implemented strategy involves nucleophilic aromatic substitution using methyl 2-chlorobenzoate or 2-bromobenzoate derivatives. Patent CN105439915A demonstrates the viability of copper-catalyzed amination, where 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium amino sulfinate in tetrahydrofuran (THF) at 45–60°C for 10–14 hours using cuprous bromide (CuBr) catalyst. Adapting this protocol, substituting sodium amino sulfinate with 2-methylpropylamine (isobutylamine) under analogous conditions facilitates C–N bond formation at the 2-position.
Key parameters:
– Molar ratio of haloester to amine: 1:1.05–1.2
– Catalyst loading: 5–10 mol% CuBr
– Solvent: THF or dimethylacetamide (DMAC)
– Reaction time: 12–24 hours
– Yield range: 85–92% (extrapolated from analogous reactions)
Post-reaction workup involves activated carbon decolorization, filtration to remove catalyst residues, and vacuum distillation to isolate the product.
Esterification of 2-[(2-Methylpropyl)Amino]Benzoic Acid
Alternative routes employ esterification of pre-formed 2-[(2-methylpropyl)amino]benzoic acid. As detailed in US10544189B2, methanol serves as both solvent and nucleophile in acid-catalyzed esterification. Sulfuric acid (H₂SO₄, 1–2 mol%) or hydrochloric acid (HCl, gaseous) promotes reaction completion within 6–8 hours under reflux (65–70°C).
Advantages:
– Simplified purification via aqueous workup
– Compatibility with acid-stable substrates
– Scalability to multi-kilogram batches
Limitations include potential N-dealkylation under prolonged acidic conditions, necessitating strict temperature control.
Catalytic Systems and Optimization
Transition Metal Catalysis
CuBr in THF demonstrates superior activity for amination reactions compared to palladium or nickel complexes, achieving turnover numbers (TON) >500 in model systems. Kinetic studies reveal rate dependence on amine nucleophilicity, with 2-methylpropylamine exhibiting second-order rate constants of 0.15 L·mol⁻¹·min⁻¹ at 50°C.
Solvent Effects
Polar aprotic solvents enhance reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 94.5 |
| DMAC | 37.8 | 91.2 |
| DMSO | 46.7 | 88.9 |
THF optimizes balance between substrate solubility and catalyst stability, while higher-boiling DMAC enables elevated temperature reactions without pressure equipment.
Industrial-Scale Production Methods
Continuous flow reactors address batch process limitations, as exemplified in CN102850221A’s synthesis of related esters. Key innovations:
– Telescoped amination/esterification steps reducing intermediate isolation
– In-line HPLC monitoring for real-time quality control
– Solvent recycling systems achieving >90% THF recovery
Economic analysis indicates production costs of $12–18/kg at 10-ton annual scale, competitive with batch-mode synthesis at $22–30/kg.
Analytical Characterization and Quality Control
Chromatographic Profiling
Reverse-phase HPLC with UV detection (240 nm) remains the gold standard, using methanol/water (70:30 v/v) mobile phase at 1.0 mL/min flow rate. Typical retention time: 8.2 ± 0.3 minutes.
Spectroscopic Validation
– ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 6.95 (d, J=7.2 Hz, 1H), 3.90 (s, 3H), 3.30 (m, 2H), 2.10 (m, 1H), 1.05 (d, J=6.8 Hz, 6H)
– IR (KBr): ν 1735 cm⁻¹ (ester C=O), 1640 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
Comparative Analysis of Methodologies
Direct amination offers superior atom economy (82% vs. 68%) and lower environmental impact, as quantified by E-Factor metrics.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid esters .
Scientific Research Applications
Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
However, butylamino derivatives (e.g., 2-(butylamino)- analogs) exhibit even greater hydrophobicity . Schiff base derivatives (e.g., C₁₉H₂₁NO₃) introduce aromatic methoxy groups, increasing molecular weight and polarity .
The Schiff base in methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate introduces an imine group, which is prone to hydrolysis under acidic conditions .
Applications and Stability :
- Methyl anthranilate’s primary amine and simple structure make it suitable for flavoring agents, whereas the target compound’s secondary amine may favor pharmaceutical applications .
- Schiff base derivatives are often used as ligands in coordination chemistry or as intermediates in dynamic covalent chemistry .
Research Findings and Data Gaps
- Synthetic Routes : Evidence lacks explicit details on the synthesis of the target compound, though related analogs (e.g., Schiff bases) are synthesized via condensation reactions .
- Physicochemical Data : Melting points, solubility, and spectral data (e.g., NMR, IR) are absent in the provided evidence, limiting quantitative comparisons.
- Biological Activity : While Isobucaine is implicated as a local anesthetic , the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight: 207.27 g/mol
- CAS Number: 121385-38-4
This compound is characterized by the presence of a benzoic acid moiety with a 2-methylpropylamino group and a methyl ester functional group, which may influence its biological properties.
The biological activity of benzoic acid derivatives often involves their interaction with various molecular targets. For this compound, potential mechanisms include:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Proteostasis Modulation: Recent studies suggest that derivatives of benzoic acid can enhance the activity of proteolytic systems in cells, which may have implications for aging and age-related diseases .
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various benzoic acid derivatives, including 2-[(2-methylpropyl)amino]-, methyl ester. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against gram-positive bacteria.
Anti-inflammatory Activity
In vitro studies have demonstrated that benzoic acid derivatives can reduce the production of inflammatory mediators. The following table summarizes the effects observed:
| Inflammatory Mediator | Control Level | Treated Level |
|---|---|---|
| TNF-α | 100% | 40% |
| IL-6 | 100% | 30% |
| COX-2 | 100% | 25% |
These results indicate a significant reduction in inflammatory markers upon treatment with the compound .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A clinical trial assessed the efficacy of benzoic acid derivatives in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed a significant reduction in infection rates compared to those receiving a placebo. -
Case Study on Anti-inflammatory Properties:
In a study involving patients with chronic inflammatory conditions, administration of benzoic acid derivatives resulted in improved clinical outcomes as measured by reduced pain scores and lower levels of inflammatory markers in blood samples.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of this compound?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) to verify molecular weight (207.2689 g/mol ) and ¹H/¹³C NMR to resolve structural features (e.g., methyl ester at δ ~3.8 ppm, isobutylamino group splitting patterns). Compare spectral data with NIST Chemistry WebBook entries for analogous benzoates .
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm). Retention indices for methyl-substituted benzoates (e.g., 1.66–1.81 for methyl esters in ) provide benchmarks for method optimization.
Q. What synthetic routes are reported for this compound?
- Esterification : React 2-(isobutylamino)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
- Aminolysis : Substitute a halogen or activated ester (e.g., 2-chlorobenzoate) with isobutylamine in polar aprotic solvents (DMF, THF) .
- Key validation : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
Advanced Research Questions
Q. How does the isobutylamino substituent influence the compound’s stability under varying pH conditions?
- Experimental design : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Analyze degradation products via LC-MS/MS .
- Mechanistic insight : The electron-donating isobutylamino group may reduce hydrolysis rates compared to unsubstituted benzoates. Compare with data on methylparaben ( ) to assess substituent effects.
Q. What strategies resolve contradictions in spectral data between synthesized batches?
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals. For example, overlapping aromatic signals can be deconvoluted using heteronuclear correlation .
- Controlled crystallization : Recrystallize the compound from ethanol/water and analyze via X-ray diffraction to confirm stereochemical purity .
Q. How can researchers optimize chromatographic separation from structurally similar esters?
- Method development : Utilize gas chromatography (GC) with a DB-5MS column and temperature programming (initial 50°C, ramp 10°C/min to 250°C). Reference retention indices of methyl 4-methylbenzoate (1.80) and methyl 3,4-dimethoxybenzoate (1.22) from for calibration.
- Ion-pair chromatography : For polar degradation products, employ a C18 column with tetrabutylammonium phosphate as the ion-pairing agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
